1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
Description
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-4-7-13(10-12)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3 |
InChI Key |
PHOOAZSUBPETOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C2=CC=CN2)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization Using Nitrosoarene Reagents
A patent by Chen et al. (CN109956893B) describes a nitrosoarene-mediated cyclization strategy for polysubstituted pyrroles, adaptable to synthesize 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol. The method involves:
- Substrate Preparation : 3-Isopropylphenylacetylene is treated with nitrosobenzene in 1,4-dioxane at 90°C for 12 hours.
- Catalytic System : Employing iodine (I₂) as a catalyst (0.1–0.3 eq) and water as a proton source.
- Cyclization : The alkyne undergoes [2+2] cycloaddition with nitrosobenzene, followed by rearomatization to form the pyrrole core.
- Reduction : The intermediate ketone is reduced using NaBH₄ in methanol to yield the ethanol derivative.
Optimization Data :
This method excels in atom economy and avoids harsh reagents, aligning with green chemistry principles.
Blaise Reaction for Pyrrole Ring Formation
The Blaise reaction, detailed in a New Journal of Chemistry study, enables pyrrole synthesis from cyanoesters and zinc reagents. Applied to 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol, the protocol involves:
- Step 1 : Ethyl 3-cyano-3-(3-isopropylphenyl)propanoate is reacted with ethyl bromoacetate (EBA) in THF using zinc dust and trimethylsilyl chloride (TMSCl).
- Step 2 : Acidic workup (3 N HCl) induces cyclization to form a pyrrolidinone intermediate.
- Step 3 : Selective reduction of the ketone to an alcohol using LiAlH₄.
Critical Data :
| Reagent | Role | Quantity |
|---|---|---|
| Zn | Reducing agent | 3.88 eq |
| TMSCl | Lewis acid catalyst | 3 mol% |
| EBA | Electrophilic partner | 2.0 eq |
| LiAlH₄ | Ketone reductant | 1.5 eq |
| Total yield | 63% (over three steps) |
This route offers modularity for introducing substituents on the pyrrole ring but requires stringent moisture control.
Condensation-Reduction Hybrid Approach
A hybrid method derived from Journal of Medicinal Chemistry protocols involves:
- Knoevenagel Condensation : 3-Isopropylbenzaldehyde reacts with pyrrole-2-carboxylic acid ethyl ester in ethanol under reflux to form an α,β-unsaturated ketone.
- Michael Addition : Water-mediated conjugate addition generates a β-hydroxy ketone.
- Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the double bond and reduces the ketone to an alcohol.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Condensation time | 6 hours | |
| Hydrogenation pressure | 50 psi H₂ | |
| Pd/C loading | 5 wt% | |
| Isolated yield | 70% |
This method is scalable but requires palladium catalysts, increasing costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Grignard Reaction | 68–72 | Medium | Moderate | Low atom economy |
| Nitrosoarene Cyclization | 74 | Low | High | Solvent recovery可行 |
| Blaise Reaction | 63 | High | Low | Zn waste generation |
| Condensation-Reduction | 70 | High | High | Pd recycling required |
The nitrosoarene route outperforms others in yield and sustainability, making it preferable for industrial applications. Academic settings may favor the Blaise reaction for its mechanistic elegance.
Advanced Characterization and Validation
Synthesized batches of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol require rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring or pyrrole moiety can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Isomers
Positional Isomer: 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 944698-52-6)
- Structural Difference : The isopropyl group is para-substituted on the phenyl ring instead of meta.
- Both isomers share a similarity score of 0.96, indicating nearly identical physicochemical profiles .
Chlorophenyl Derivatives: 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol (CAS: 19913640)
- Structural Difference: Replaces the pyrrole ring with an isopropylamino group and substitutes chlorine for isopropyl on the phenyl ring.
- Impact : The chlorine atom increases electronegativity and lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier permeability. This derivative is used in adrenergic drug research, unlike the target compound’s pyrrole-based applications .
Viminol (CAS: 21363-18-8)
- Structural Difference: Contains a chlorobenzyl group and a di-sec-butylamino ethanol chain.
- Impact: The chlorobenzyl group enhances receptor binding affinity, while the branched amino chain increases steric bulk. Viminol exhibits opioid-like activity, contrasting with the target compound’s unmodified ethanol group .
Functional Group Variations
1-(1H-Pyrrol-2-yl)ethanone (CAS: 63547-59-1)
- Structural Difference: Replaces the ethanol group with a ketone.
- Impact: The ketone increases electrophilicity, making it reactive in condensation reactions (e.g., Claisen-Schmidt). Reduced hydrogen-bonding capacity compared to the ethanol derivative lowers solubility in polar solvents .
1-(1H-Pyrrol-2-yl)ethan-1-amine (CAS: 887411-24-7)
- Structural Difference: Substitutes ethanol with a primary amine.
- Impact: The amine group (pKa ~10.5) introduces basicity, enabling salt formation with acids. This enhances bioavailability in acidic environments, unlike the neutral ethanol group in the target compound .
3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- Structural Difference: Features a propenone linker and a hydroxyphenyl group.
- Impact: The α,β-unsaturated ketone enables Michael addition reactions and confers anti-MRSA activity.
Biological Activity
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound notable for its unique structural features, which include an isopropyl-substituted phenyl group and a pyrrole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will detail its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
| InChI Key | PHOOAZSUBPETOT-UHFFFAOYSA-N |
The compound features a hydroxyl group that enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds containing pyrrole rings, such as 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol, often exhibit significant biological activities. These include:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity: Preliminary investigations indicate that this compound may influence cancer cell proliferation and apoptosis pathways, although detailed mechanisms remain to be fully elucidated .
The biological activity of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can alter cellular signaling pathways and gene expression, which may contribute to its therapeutic effects .
Synthesis Methods
The synthesis of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves reactions such as the Grignard reaction. The process can be summarized as follows:
- Formation of the Pyrrole Moiety: Pyrrole derivatives are synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of the isopropyl-substituted phenyl group is achieved through electrophilic aromatic substitution or similar methods.
- Hydroxyl Group Addition: The final step involves the introduction of the hydroxyl group to complete the synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential applications of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol:
- Antimicrobial Study: A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar activities could be expected from 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol .
- Anticancer Research: Investigations into structurally related compounds have shown promising results in inhibiting cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
